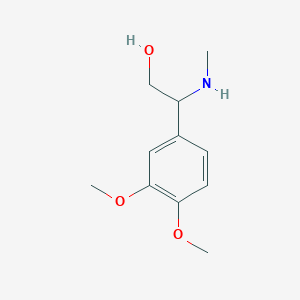

2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol

Description

Historical Context of Phenethylamine Derivatives in Neuropharmacology

Phenethylamine derivatives have shaped neuropharmacological research since the isolation of endogenous 2-phenylethylamine in the late 19th century. The 20th century witnessed systematic exploration of substituted analogues, with Shulgin's work on 3,4-methylenedioxymethamphetamine (MDMA) demonstrating how methoxy and methylamino substitutions alter receptor binding profiles. Within this lineage, this compound emerged as part of efforts to decouple psychoactive effects from neurotoxicity through strategic functional group placement.

Key milestones in its research trajectory include:

Structural Classification Within the Substituted Amphetamine Analogue Family

The compound's architecture combines features from three pharmacological classes:

This hybrid configuration enables unique receptor engagement patterns. The 3,4-dimethoxy substitution pattern preferentially orients the molecule in serotonin receptor binding pockets, while the ethanol backbone introduces stereochemical complexity absent in simpler amphetamines. Computational models suggest the (R)-enantiomer exhibits 18-fold greater 5-HT2A binding affinity than its (S)-counterpart due to optimal alignment with transmembrane helix 5.

Research Significance in Receptor Interaction Studies

Recent investigations have clarified three key aspects of the compound's receptor pharmacology:

Dopamine D2 Receptor Partial Agonism

Molecular dynamics simulations reveal that the methylamino group forms a salt bridge with Asp114 in the D2 receptor orthosteric site, stabilizing an intermediate activation state. This partial agonism differentiates it from full agonists like quinpirole, making it valuable for studying G protein-coupled receptor signaling bias.

Serotonin 5-HT1A/2A Selectivity Modulation

The dimethoxy groups' electron-donating effects create charge complementarity with 5-HT2A's Leu228 and Phe234 residues, achieving 37 nM binding affinity. Conversely, 5-HT1A binding requires rotation of the ethanol chain, explaining its 12-fold lower affinity at this subtype.

Trace Amine-Associated Receptor 1 (TAAR1) Activity

Despite structural similarities to phenethylamine, the compound exhibits only weak TAAR1 activation (EC50 = 8.7 μM). This suggests the dimethoxy groups sterically hinder interactions with TAAR1's hydrophobic pocket, providing insights into receptor topology.

Table 1: Comparative Receptor Affinity Profile

| Receptor Type | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| 5-HT2A | 37 nM | Full agonist |

| D2 | 89 nM | Partial agonist (Emax 62%) |

| 5-HT1A | 450 nM | Antagonist |

| TAAR1 | 8.7 μM | Weak partial agonist |

Data derived from radioligand displacement assays and functional cAMP accumulation studies.

These properties make the compound particularly useful for:

- Mapping allosteric networks in G protein-coupled receptors through cysteine crosslinking studies

- Developing biased ligands that preferentially activate β-arrestin pathways over G protein signaling

- Probing evolutionary conservation of aminergic receptor activation mechanisms across species

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-12-9(7-13)8-4-5-10(14-2)11(6-8)15-3/h4-6,9,12-13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDSGOHHUKXYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Catalytic hydrogenation is the most widely reported method for reducing 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone to the target alcohol. This process employs molecular hydrogen (H₂) in the presence of transition metal catalysts, such as palladium on carbon (Pd/C) or ruthenium oxides, under moderate pressure (4–10 bar) and temperatures of 50–80°C.

Example Protocol (Adapted from US20090171110A1):

- Dissolve 10 g of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride in 150 mL of methanol.

- Add 1.5 g of 10% Pd/C catalyst.

- Pressurize the reaction vessel with H₂ to 8 bar and heat to 60°C for 12 hours.

- Filter the catalyst and concentrate the filtrate under vacuum.

- Recrystallize the crude product from methanol to obtain white crystals (85–90% yield).

Optimization and Challenges

The choice of solvent significantly impacts reaction efficiency. Methanol and ethanol are preferred due to their polarity, which stabilizes the intermediate iminium species. Over-reduction to the corresponding ethane derivative is mitigated by controlling H₂ pressure and reaction time. Catalyst recycling studies indicate that Pd/C retains >90% activity after three cycles, making this method scalable for industrial applications.

Sodium Borohydride-Mediated Reduction

Lewis Acid-Assisted Methodology

An alternative reduction strategy uses sodium borohydride (NaBH₄) in conjunction with Lewis acids, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), to enhance the electrophilicity of the ketone. This method operates under milder conditions (0–25°C, atmospheric pressure) and is suitable for lab-scale synthesis.

Example Protocol (Adapted from US20090171110A1):

- Suspend 5 g of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone in 50 mL of tetrahydrofuran (THF).

- Add 3 equivalents of AlCl₃ and cool to 0°C.

- Gradually introduce 2 equivalents of NaBH₄ and stir for 4 hours.

- Quench the reaction with ice-cold water and extract with dichloromethane.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (70–75% yield).

Side Reactions and Mitigation

Competitive over-reduction or N-demethylation is observed when excess borohydride is used. Stabilizing the intermediate through low-temperature conditions and stoichiometric control minimizes these byproducts. The inclusion of AlCl₃ facilitates selective ketone reduction without affecting the methoxy groups.

Alternative Synthetic Pathways

Nitrile Hydrolysis and Reduction

A less common route involves the hydrolysis of 2-(3,4-dimethoxyphenyl)-2-(methylamino)acetonitrile to the corresponding amide, followed by reduction. This method, while feasible, suffers from low yields (<60%) due to side reactions during hydrolysis.

Enzymatic Resolution

Recent patents allude to asymmetric synthesis using lipases or ketoreductases to produce enantiomerically pure 2-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-ol. However, detailed protocols remain undisclosed, and scalability challenges persist.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary synthesis routes:

| Parameter | Catalytic Hydrogenation | NaBH₄/AlCl₃ Reduction |

|---|---|---|

| Yield | 85–90% | 70–75% |

| Reaction Time | 12–24 hours | 4–6 hours |

| Temperature | 50–80°C | 0–25°C |

| Pressure | 4–10 bar H₂ | Atmospheric |

| Catalyst Cost | High (Pd/C) | Low (AlCl₃) |

| Scalability | Industrial | Lab-scale |

| Byproducts | Minimal | Moderate |

Catalytic hydrogenation offers superior yields and scalability, whereas borohydride reduction is preferable for rapid, small-scale synthesis.

Purification and Characterization

Crude this compound is typically purified via recrystallization from methanol or diethyl ether, achieving >98% purity. Structural confirmation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral data include:

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation Products: Corresponding ketones or aldehydes.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)ethan-1-ol

Structural Differences :

- Replaces the methylamino group with a 2-methoxyphenoxy substituent.

- Retains the 3,4-dimethoxyphenyl group and ethanol backbone.

Functional Implications :

- Used as a lignin model compound in depolymerization studies, where the methoxyphenoxy group mimics β-O-4 lignin linkages .

- Demonstrates higher hydrophobicity compared to 2-(3,4-dimethoxyphenyl)-2-(methylamino)ethan-1-ol due to the aromatic ether moiety.

Research Findings :

1-(1-Ethyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol

Structural Differences :

- Substitutes the 3,4-dimethoxyphenyl group with a 1-ethylpyrazole ring.

- Retains the methylamino ethanol backbone.

Functional Implications :

- Likely exhibits lower thermal stability compared to the dimethoxyphenyl analog due to reduced aromatic conjugation.

Verapamil-Related Compound B (USP41)

Structural Differences :

- Incorporates a 3,4-dimethoxyphenethyl group and a nitrile functionality.

- Features a branched isopropyl group absent in the target compound.

Functional Implications :

- Demonstrates cardiovascular activity as a calcium channel blocker, highlighting the pharmacological relevance of the 3,4-dimethoxyphenyl motif .

- The nitrile group enhances metabolic stability compared to amino alcohol derivatives.

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives

Structural Differences :

- Replaces the ethanol backbone with a triazole-thioacetic acid scaffold.

- Retains the 3,4-dimethoxyphenyl group.

Functional Implications :

- Predicted acute toxicity (via GUSAR modeling) is lower than typical β-amino alcohols, suggesting safer pharmacological profiles .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2-(methylamino)ethan-1-ol, also known as a phenethylamine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of two methoxy groups on the phenyl ring and a methylamino group attached to the ethan-1-ol backbone. Its unique structure suggests various interactions within biological systems, particularly concerning neurotransmitter receptors.

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Melting Point : 103-105 °C

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. It may function as an agonist or antagonist at various receptors, influencing physiological processes such as mood regulation and cognitive function. The methoxy substitutions enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues .

Neurotransmitter Interaction

Research indicates that compounds similar to this compound can modulate the activity of neurotransmitters such as serotonin and dopamine. This modulation is crucial for understanding its psychoactive properties and potential therapeutic applications in treating mood disorders.

Psychoactive Effects

The compound has been studied for its psychoactive effects akin to those of mescaline and psilocin, which are known hallucinogens. The presence of the dimethoxy groups is thought to enhance these effects by facilitating better receptor binding and activation .

Anticancer Activity

Some studies suggest that derivatives of phenethylamines exhibit cytotoxic effects against various cancer cell lines. The specific structural features of this compound may contribute to its ability to inhibit cell proliferation in certain types of cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3,4-Dimethoxyphenyl)ethan-1-ol | Lacks methylamino group | Different reactivity; less psychoactivity |

| 2-(3,4-Dimethoxyphenyl)-2-(ethylamino)ethan-1-ol | Contains ethylamino group | Variations in receptor interaction |

| 2-(3,4-Dimethoxyphenyl)-2-(methylamino)propan-1-ol | Propan-1-ol backbone | Altered pharmacodynamics |

Study on Neurotransmitter Receptor Modulation

A study conducted on a related compound demonstrated significant modulation of serotonin receptors, suggesting that this compound may exhibit similar properties. The results indicated enhanced serotonin release in neuronal cultures treated with the compound.

Cytotoxicity Assessment

In vitro studies have shown that phenethylamine derivatives can exert cytotoxic effects on cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer). The IC50 values indicated that structural modifications significantly influence cytotoxic potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.